molecular formula C2ClF5O2S B1606014 Pentafluoroethane-1-sulfonyl chloride CAS No. 64773-40-6

Pentafluoroethane-1-sulfonyl chloride

Cat. No. B1606014
CAS RN: 64773-40-6
M. Wt: 218.53 g/mol
InChI Key: VQHMMOSXFHZLPI-UHFFFAOYSA-N
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Description

Pentafluoroethane-1-sulfonyl chloride (PFESCl) is a chemical compound belonging to the family of sulfonyl chlorides, which are important reagents in organic synthesis. PFESCl is a colorless solid under normal conditions and is soluble in many organic solvents. It is a versatile reagent used in many synthetic reactions, including nucleophilic substitution, nucleophilic addition, and oxidative coupling. It is also used in the synthesis of pharmaceuticals, polymers, and other materials.

Scientific Research Applications

Summary of the Application

A new protocol has been developed for directly transforming sulfonates or sulfonic acids to sulfonyl fluorides. This process is significant because sulfonyl fluorides have been identified and utilized in biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .

Methods of Application

The method involves a facile cascade process using readily available and easy-to-operate reagents under mild reaction conditions .

Results or Outcomes

A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .

2. Direct Fluorosulfonylation with Fluorosulfonyl Radicals

Summary of the Application

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Methods of Application

This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Results or Outcomes

This approach represents a new horizon for the synthesis of sulfonyl fluorides, opening up more possibilities for the construction of these frameworks .

3. Use in Flame Retardants and Extinguishing Agents

Summary of the Application

Per- and polyfluoroalkyl substances (PFAS), including Pentafluoroethane-1-sulfonyl chloride, have been used in flame retardants and extinguishing agents .

Methods of Application

These substances are incorporated into materials or used in systems to slow down or stop the spread of fire .

4. Reduction of Sulfonyl Chlorides

Summary of the Application

An operationally simple and environmentally benign method for reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed .

Methods of Application

Sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .

Results or Outcomes

This method provides a new approach for the preparation of disulfides from sulfonyl chlorides .

5. Facile One-Pot Synthesis of Sulfonyl Fluorides

Summary of the Application

A new protocol has been developed for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides .

Methods of Application

This method involves a facile cascade process using readily available and easy-to-operate reagents .

Results or Outcomes

A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .

6. Photochemical and Electrochemical Transformations

Summary of the Application

Sulfonyl fluorides have been used in photochemical and electrochemical transformations .

Methods of Application

These methods involve the use of light or electricity to induce chemical reactions .

Results or Outcomes

These transformations have expanded the range of reactions that can be performed with sulfonyl fluorides .

properties

IUPAC Name

1,1,2,2,2-pentafluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF5O2S/c3-11(9,10)2(7,8)1(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMMOSXFHZLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)Cl)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315131
Record name Pentafluoroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoroethane-1-sulfonyl chloride

CAS RN

64773-40-6
Record name NSC292207
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292207
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentafluoroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoroethylsulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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